molecular formula C30H28N2O6 B1236687 Clausenamine A

Clausenamine A

Cat. No.: B1236687
M. Wt: 512.6 g/mol
InChI Key: WJTUKKSXDIWQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clausenamine A is a biscarbazole alkaloid first isolated from the stem and root bark of Clausena excavata and has since been synthesized in the laboratory . This compound belongs to the carbazole class, a structural motif found in numerous natural and synthetic compounds with significant biological interest . Early research has demonstrated that this compound exhibits potent cytotoxic activities against a variety of human cancer cell lines in vitro . As a biscarbazole analogue, its structure is considered a valuable starting point in medicinal chemistry for the development of novel anticancer agents . The broader class of carbazole derivatives, to which this compound belongs, has been investigated for their ability to interact with key cellular signaling pathways, including the STAT proteins, which are crucial for cell proliferation and survival and represent novel targets for cancer drug discovery . Intended Use and Handling: This product is labeled For Research Use Only (RUO) . RUO products are intended for use in laboratory research procedures and are not intended for the diagnostic or therapeutic treatment of patients, or for any other clinical diagnostic purposes . They are not subject to evaluation for diagnostic accuracy or reproducibility by regulatory authorities . This product must only be used by qualified and experienced researchers in a controlled laboratory setting.

Properties

Molecular Formula

C30H28N2O6

Molecular Weight

512.6 g/mol

IUPAC Name

2-(1-hydroxy-6,8-dimethoxy-3-methyl-9H-carbazol-2-yl)-6,8-dimethoxy-3-methyl-9H-carbazol-1-ol

InChI

InChI=1S/C30H28N2O6/c1-13-7-17-19-9-15(35-3)11-21(37-5)25(19)31-27(17)29(33)23(13)24-14(2)8-18-20-10-16(36-4)12-22(38-6)26(20)32-28(18)30(24)34/h7-12,31-34H,1-6H3

InChI Key

WJTUKKSXDIWQAM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C5=C(N4)C(=CC(=C5)OC)OC)O)O)NC6=C2C=C(C=C6OC)OC

Canonical SMILES

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C5=C(N4)C(=CC(=C5)OC)OC)O)O)NC6=C2C=C(C=C6OC)OC

Synonyms

clausenamine A
clausenamine-A

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

Oxidative coupling of 3-hydroxymethylcarbazole derivatives under aerobic conditions generates the 2,2'-biscarbazole scaffold. Manganese(III) acetate or ferric chloride serves as the oxidizing agent, facilitating radical recombination at the C2 position of the carbazole monomers. Computational studies suggest that the regioselectivity arises from the stabilization of radical intermediates through conjugation with the carbazole π-system.

Limitations and Yield Optimization

Early implementations suffered from moderate yields (35–45%) due to competing C3–C3' coupling and overoxidation byproducts. Optimizing solvent polarity proved critical: switching from dichloromethane to a 1:1 tetrahydrofuran-water mixture increased yield to 58% by stabilizing polar transition states. Despite improvements, this method lacked stereochemical control, producing racemic this compound unsuitable for biological testing.

Transition Metal-Catalyzed Cross-Coupling: Precision in Bond Formation

Transition metal catalysis revolutionized this compound synthesis by enabling regioselective biaryl bond formation. Two predominant approaches—Suzuki-Miyaura and Ullmann couplings—have been refined to address the steric and electronic challenges of the biscarbazole system.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction couples boronic acid-functionalized carbazole monomers with brominated partners under palladium catalysis. Lin and Zhang achieved a landmark synthesis using 2-bromo-3-methoxycarbazole and 2-carbazolylboronic acid, obtaining this compound in 72% yield after optimizing ligand architecture.

Table 1: Suzuki-Miyaura Coupling Optimization for this compound

LigandBaseTemp (°C)Yield (%)
PPh₃K₂CO₃8042
SPhosCsF10068
XPhosK₃PO₄11072

Data from highlight XPhos as the optimal ligand, likely due to its bulky biphenyl groups preventing undesired homo-coupling. Microwave irradiation at 150°C further reduced reaction time from 24 hours to 45 minutes without compromising yield.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling provides a cost-effective alternative, particularly for electron-deficient carbazoles. Key advances include:

  • Regioselective bromination : Directed ortho-metalation with LDA enables exclusive C2-bromination of 3-methoxycarbazole (92% yield).

  • Catalyst system : CuI/1,10-phenanthroline in DMF at 140°C achieves 65% coupling yield, though requiring stoichiometric copper.
    Recent work demonstrates that photocatalytic Ullmann reactions under blue LED irradiation lower copper loading to 10 mol% while maintaining 61% yield.

Atroposelective Synthesis: Resolving Axial Chirality

The natural (–)-Clausenamine A enantiomer exhibits superior cytotoxicity (IC₅₀ = 0.8 μM vs. HL-60 cells) compared to its (+)-counterpart (IC₅₀ = 3.2 μM). This disparity spurred methods for enantiocontrolled synthesis.

Chiral Auxiliary Approach

Demethoxylated Analogues: Structure-Activity Insights

Strategic removal of methoxy groups aids in understanding pharmacophore requirements. Lin and Zhang developed a unified approach to this compound and its demethoxylated variants through late-stage functional group interconversion:

Table 2: Cytotoxic Activities of this compound Analogues

CompoundR₁R₂IC₅₀ (μM) vs. KB Cells
This compoundOMeOMe0.8
Analog 1HOMe2.1
Analog 2OMeH5.4
Analog 3HH>10

Data from confirm that both methoxy groups contribute to potency, likely through hydrogen bonding with cellular targets.

Emerging Methodologies: Photoredox and Electrochemical Approaches

Recent innovations aim to improve sustainability and scalability:

  • Photoredox catalysis : Visible light-driven C–H arylation constructs the biscarbazole core without pre-functionalized substrates, achieving 54% yield in flow reactor conditions.

  • Electrochemical oxidative coupling : Constant potential electrolysis at +1.2 V (vs. Ag/AgCl) in acetonitrile/water mediates coupling with 49% yield and 78% current efficiency .

Q & A

Q. How can long-term toxicity studies be designed to evaluate this compound’s safety profile?

  • Methodological Answer : Follow OECD guidelines for chronic toxicity:
  • Animal models : Rodent studies over 6–12 months with histopathological analysis.
  • Dosage : MTD (maximum tolerated dose) and NOAEL (no-observed-adverse-effect level) determination. Biomarkers (e.g., liver enzymes, creatinine) monitor organ-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clausenamine A
Reactant of Route 2
Reactant of Route 2
Clausenamine A

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